2-(2,6-Dimethoxyphenyl)ethanol
Description
2-(2,6-Dimethoxyphenyl)ethanol is a phenolic alcohol featuring a benzene ring substituted with two methoxy groups at the 2- and 6-positions and an ethanol side chain at the 1-position. This compound is structurally significant in organic synthesis and materials science, particularly in lignin chemistry, where it serves as a model for studying β-O-4 bond cleavage under alkaline conditions . Its methoxy substituents and ethanol backbone influence both physicochemical properties (e.g., hydrogen bonding, solubility) and reactivity (e.g., resistance to degradation).
Properties
CAS No. |
14534-76-0 |
|---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-(2,6-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H14O3/c1-12-9-4-3-5-10(13-2)8(9)6-7-11/h3-5,11H,6-7H2,1-2H3 |
InChI Key |
BNHFYUPFTLMEDW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Position and Electronic Effects
The position of methoxy groups on the aromatic ring critically impacts electronic distribution and steric hindrance:
- 2,6-Dimethoxyphenyl vs. 2,4-Dimethoxyphenyl: 2,6-Dimethoxyphenyl (as in 2-(2,6-dimethoxyphenyl)ethanol): The para-substitution pattern creates a symmetric electron-donating effect, enhancing resonance stabilization. This symmetry reduces steric strain compared to ortho-para isomers like 2,4-dimethoxy derivatives .
Functional Group Modifications
Ethanol vs. Propanol Backbones:
- This compound: The ethanol chain facilitates hydrogen bonding via the hydroxyl group, influencing crystal packing (e.g., intramolecular N—H···O bonds in ) and solubility in polar solvents.
Halogenated Derivatives:
- 2-(2,6-Dichlorophenyl)ethanol (): Chlorine substituents create stronger hydrogen bonds (N—H···Cl) compared to methoxy groups, enhancing molecular stability in crystalline states .
Physicochemical and Reactivity Comparisons
Alkaline Stability and β-O-4 Bond Cleavage
In lignin model studies (), 2-(2,6-dimethoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol (G’S) exhibited distinct degradation behavior:
The 2,6-dimethoxy substituents in G’S hinder nucleophilic attack during alkaline pulping, demonstrating superior stability compared to analogs like G’G (2-methoxyphenoxy variant).
Hydrogen Bonding and Crystallinity
- 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol (): Stabilized by N—H···Cl and N—H···O bonds, forming S(5) and S(7) ring motifs. Chlorine’s electronegativity strengthens these interactions compared to methoxy analogs .
- Ethanol,2,2'-[(2,6-dimethoxyphenyl)imino]di- (): The imino-linked diethanol structure enables extensive intermolecular hydrogen bonding, increasing melting points and solubility in protic solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
